1-PROPANONE, 2-CHLORO-1-(5-FLUORO-2,4-DIHYDROXYPHENYL)-
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Overview
Description
1-PROPANONE, 2-CHLORO-1-(5-FLUORO-2,4-DIHYDROXYPHENYL)- is an organic compound with a unique structure that includes a chloro group, a fluoro group, and two hydroxy groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-PROPANONE, 2-CHLORO-1-(5-FLUORO-2,4-DIHYDROXYPHENYL)- typically involves the reaction of 5-fluoro-2,4-dihydroxyacetophenone with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is carried out under controlled conditions to ensure the selective chlorination of the propanone moiety .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using automated reactors to maintain precise temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
1-PROPANONE, 2-CHLORO-1-(5-FLUORO-2,4-DIHYDROXYPHENYL)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the chloro or fluoro groups.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Amines, thiols, and other substituted derivatives.
Scientific Research Applications
1-PROPANONE, 2-CHLORO-1-(5-FLUORO-2,4-DIHYDROXYPHENYL)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-PROPANONE, 2-CHLORO-1-(5-FLUORO-2,4-DIHYDROXYPHENYL)- involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-(3,4-dihydroxyphenyl)ethanone: Similar structure but lacks the fluoro group.
2-Chloro-1-(2,4-dihydroxyphenyl)ethanone: Similar structure but lacks the fluoro group and has different hydroxy group positions.
Uniqueness
1-PROPANONE, 2-CHLORO-1-(5-FLUORO-2,4-DIHYDROXYPHENYL)- is unique due to the presence of both chloro and fluoro groups along with two hydroxy groups on the phenyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
185843-78-1 |
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Molecular Formula |
C9H8ClFO3 |
Molecular Weight |
218.608 |
IUPAC Name |
2-chloro-1-(5-fluoro-2,4-dihydroxyphenyl)propan-1-one |
InChI |
InChI=1S/C9H8ClFO3/c1-4(10)9(14)5-2-6(11)8(13)3-7(5)12/h2-4,12-13H,1H3 |
InChI Key |
HIGQHRNWZFCHMA-UHFFFAOYSA-N |
SMILES |
CC(C(=O)C1=CC(=C(C=C1O)O)F)Cl |
Synonyms |
1-Propanone, 2-chloro-1-(5-fluoro-2,4-dihydroxyphenyl)- (9CI) |
Origin of Product |
United States |
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